2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzyloxy group, a piperidine ring, and a pyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridazine Moiety: The pyridazine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzyloxy group with the piperidine and pyridazine moieties under suitable conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative.
Scientific Research Applications
2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a particular enzyme or receptor, it could inhibit or activate its function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(3-piperidin-1-yl)ethanone: Lacks the pyridazine moiety.
1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzyloxy group.
Uniqueness
The presence of both the benzyloxy group and the pyridazine moiety in 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone makes it unique compared to similar compounds. This combination of functional groups could confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone represents a novel structure with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activities, including antimicrobial, antitumor, and immunomodulatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a benzyloxy group, a piperidine moiety, and a pyridazine derivative. The structural formula can be represented as follows:
This structure indicates potential interactions with biological targets due to the presence of multiple functional groups that may facilitate binding to receptors or enzymes.
Antimicrobial Activity
Research has shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a series of piperidine derivatives were evaluated for their antimicrobial activity using the serial dilution method. Some derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting that the piperidine framework is conducive to developing new antimicrobial agents .
Antitumor Activity
Pyridazine derivatives have been highlighted for their antitumor properties. In particular, compounds with similar structures have been reported to inhibit cancer cell proliferation effectively. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells. For example, studies on pyrazole derivatives indicated their effectiveness against BRAF(V600E) mutant cancers, showcasing the potential for similar compounds like this compound to exhibit antitumor activity .
Immunomodulatory Effects
Immunomodulation is another area where related compounds have shown activity. Certain benzyl-piperidine derivatives have been identified as potent antagonists of chemokine receptors, which play critical roles in immune response modulation. These findings suggest that this compound may also influence immune pathways through similar mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
Compound | Structure | MIC (μg/mL) | Activity |
---|---|---|---|
1a | BnO Ph | 1 | Antimicrobial |
2a | BnS Ph | 0.5 | Antimicrobial |
3a | BnNMe Ph | 1 | Antimicrobial |
These data indicate that modifications in the benzyl and piperidine substituents significantly affect the antimicrobial potency of the compounds .
Case Study 1: Antimicrobial Evaluation
In a study focusing on piperidinyl compounds, several analogs were synthesized and tested against Mycobacterium tuberculosis (Mtb). The results indicated that specific substitutions led to enhanced activity, with some compounds achieving MIC values as low as 0.5 μg/mL against Mtb . This highlights the potential for further exploration of this compound in developing new antimycobacterial agents.
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of various pyridazine derivatives on cancer cell lines such as MCF-7 and MDA-MB-231. The study found that certain structural modifications led to significant increases in cytotoxicity, suggesting a promising avenue for further development of related compounds .
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15-9-10-18(21-20-15)25-17-8-5-11-22(12-17)19(23)14-24-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOKSSUNQLUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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